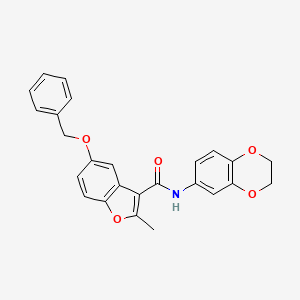

5-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-benzofuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c1-16-24(25(27)26-18-7-9-22-23(13-18)29-12-11-28-22)20-14-19(8-10-21(20)31-16)30-15-17-5-3-2-4-6-17/h2-10,13-14H,11-12,15H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBSFIGAQLVJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Benzofuran Synthesis: The initial step involves the construction of the benzofuran core. This can be achieved via cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

Benzyloxy Substitution:

Carboxamide Formation: The final step to obtain the target compound requires amide bond formation, typically facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a suitable amine.

Industrial Production Methods:

Bulk Synthesis: For large-scale production, the use of continuous flow reactors might be employed to optimize yields and reaction times, ensuring higher efficiency and scalability.

Purification: High-performance liquid chromatography (HPLC) or crystallization techniques ensure the purity of the compound post-synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

Oxidation: The benzofuran moiety may undergo oxidation to form corresponding ketones or aldehydes under specific conditions.

Reduction: Selective reduction can modify the benzyloxy group, converting it to benzyl alcohol or other derivatives.

Substitution: Electrophilic aromatic substitution can further functionalize the compound, introducing new substituents at various positions on the aromatic rings.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution Reagents: Friedel-Crafts reagents, such as aluminum chloride (AlCl3), facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Various aldehydes or ketones depending on the site of oxidation.

Reduction Products: Benzyl alcohols or corresponding reduced amides.

Substitution Products: A range of substituted benzofuran derivatives, contingent on the reagents and conditions.

Scientific Research Applications

This compound finds its place in numerous scientific explorations, such as:

Chemistry: Used as a building block for more complex organic compounds. Its unique structure serves as a precursor for synthesizing novel benzofuran derivatives.

Medicine: Possible therapeutic agent under investigation for its biological activities, such as anti-inflammatory or anticancer properties.

Industry: Employed in the synthesis of materials with specific electronic properties or as intermediates in the production of pharmaceuticals.

Mechanism of Action

Effect Mechanism:

The compound may exert its effects through specific interactions with molecular targets such as enzymes or receptors, modifying their activity.

Molecular Targets and Pathways:

Targets include key enzymes involved in metabolic pathways or receptors that play pivotal roles in cellular signaling processes. Pathways affected could range from oxidative stress response to signal transduction mechanisms.

Comparison with Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3 in )

- Structure : Features a sulfonamide group (-SO₂NH-) linking the benzodioxin ring to a 4-methylphenyl group.

- Synthesis : Synthesized via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of aqueous Na₂CO₃ .

- Activity : Exhibits antibacterial properties, highlighting the role of sulfonamide groups in antimicrobial agents. In contrast, the target compound’s carboxamide group may favor different target interactions (e.g., protease inhibition or receptor modulation).

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

3-{5-[(1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl}-N-[(3R)-oxolan-3-yl]benzamide (Trazpirobenum, )

- Structure : A complex benzodioxin-containing molecule with indazole and difluoropropanamide substituents, designed for high-affinity receptor binding.

- Application : Acts as a glucocorticoid receptor (GR) tracer in pharmacological studies, demonstrating the benzodioxin scaffold’s utility in receptor occupancy assays. The target compound’s benzofuran-carboxamide system may lack the stereochemical complexity required for GR binding but could target other receptors (e.g., serotonin or kinase pathways) .

Functional Group Variations and Bioactivity

Biological Activity

5-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-benzofuran-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure

The compound can be characterized by its complex structure comprising multiple aromatic rings and functional groups that contribute to its biological activity. The molecular formula is , and its structural features include:

- A benzofuran moiety

- A benzodioxin ring

- An amide functional group

Antitumor Activity

Several studies have investigated the antitumor potential of compounds related to the benzofuran and benzodioxin structures. For instance, derivatives of these compounds have shown significant cytotoxic effects against various cancer cell lines, including lung (A549, HCC827) and breast cancer cells (MCF-7) .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 8.78 ± 3.62 | 2D |

| Compound B | HCC827 | 6.68 ± 15 | 2D |

| Compound C | MCF-7 | 15.49 ± 0.07 | 3D |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The compound's mechanism of action appears to involve interference with cellular proliferation pathways, possibly through apoptosis induction or cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored, revealing activity against both Gram-positive and Gram-negative bacteria. For example, studies using broth microdilution methods indicated that certain derivatives exhibit promising antibacterial effects .

Table 2: Antimicrobial Activity Overview

| Compound | Bacteria Tested | MIC (μg/mL) |

|---|---|---|

| Compound D | E. coli | 32 |

| Compound E | S. aureus | 16 |

MIC values represent the minimum inhibitory concentration required to prevent bacterial growth.

Case Studies

In a notable study, researchers synthesized various derivatives of the benzofuran and benzodioxin classes and evaluated their biological activities. The results indicated that modifications in substituents significantly influenced both antitumor and antimicrobial activities. For example, compounds with electron-donating groups showed enhanced antiproliferative activity compared to those with electron-withdrawing groups .

The proposed mechanisms through which these compounds exert their biological effects include:

- DNA Interaction : Many derivatives show a tendency to bind within the minor groove of DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death.

- Inhibition of Key Enzymes : Certain compounds may inhibit enzymes critical for tumor growth and survival.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-benzofuran-3-carboxamide?

- Methodological Answer : The synthesis involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with a benzofuran-3-carboxylic acid derivative. Key parameters include:

- Solvent : N,N-Dimethylformamide (DMF) is preferred for its high polarity and ability to stabilize intermediates .

- Base : Lithium hydride (LiH) or sodium hydride (NaH) activates the carboxyl group for nucleophilic attack .

- pH Control : Aqueous Na₂CO₃ is used to neutralize acidic byproducts and improve yield .

- Temperature : Reactions typically proceed at 0–25°C to minimize side reactions (e.g., benzyloxy group cleavage) .

Table 1 : Comparative yields under varying conditions:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LiH | DMF | 25 | 72 |

| NaH | THF | 0 | 68 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-analytical approach:

- HPLC-MS : Quantifies purity (>95% required for biological assays) and confirms molecular weight (C₂₃H₂₁NO₅; theoretical MW: 391.42 g/mol).

- NMR : ¹H/¹³C NMR resolves benzofuran (δ 6.8–7.5 ppm), benzodioxin (δ 4.2–4.5 ppm), and methyl groups (δ 2.1–2.3 ppm). Compare with reference spectra in DMSO-d₆ .

- X-ray Crystallography : Validates stereochemistry and intermolecular interactions (e.g., hydrogen bonding with amide groups) .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Prioritize enzyme inhibition and cytotoxicity screens:

- Kinase/Protease Assays : Test IC₅₀ values against targets like acetylcholinesterase (Alzheimer’s relevance) using fluorometric methods .

- Antimicrobial Screening : Use microdilution assays (MIC ≤ 50 µg/mL indicates potential) against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity : MTT assays on HEK293 or HepG2 cells (IC₅₀ > 100 µM suggests low toxicity) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD simulations:

- Target Identification : Align with Alzheimer’s-related proteins (e.g., AChE PDB: 4EY7).

- Docking Scores : Prioritize derivatives with ΔG ≤ -8.0 kcal/mol for synthesis .

- ADMET Prediction : Use SwissADME to filter compounds with poor bioavailability or CYP450 inhibition .

Example : Methyl substitution at C2 (as in the parent compound) reduces steric hindrance in the active site .

Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., IC₅₀ variability)?

- Methodological Answer : Address variability via:

- Assay Standardization : Use internal controls (e.g., donepezil for AChE) and replicate experiments (n ≥ 3).

- Buffer Optimization : Test Tris-HCl vs. phosphate buffers (pH 7.4) to stabilize enzyme conformation .

- Metabolite Screening : LC-MS/MS identifies potential metabolites interfering with activity .

Q. How can reaction fundamentals improve scalability for gram-scale synthesis?

- Methodological Answer : Apply DOE (Design of Experiments) principles:

- Factors : Catalyst loading (0.5–2.0 mol%), solvent volume (5–10 mL/g), and reaction time (12–24 hr).

- Response Surface Methodology : Optimizes yield while minimizing cost (e.g., reducing LiH usage by 30% without compromising purity) .

- Continuous Flow Chemistry : Enhances reproducibility and safety for hazardous intermediates (e.g., benzyloxy chloride) .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar analogs?

- Methodological Answer : Investigate through:

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., benzyloxy vs. methoxy groups on solubility and target binding) .

- Epistatic Interactions : Use CRISPR screens to identify genetic modifiers affecting compound efficacy .

- Batch Variability : Validate reagent purity (e.g., amine starting material ≥98% by HPLC) and storage conditions (-20°C under argon) .

Methodological Innovations

Q. Can machine learning accelerate the discovery of novel applications for this compound?

- Methodological Answer : Implement federated learning frameworks:

- Data Curation : Aggregate bioactivity data from ChEMBL and PubChem.

- Feature Engineering : Descriptors include LogP, topological polar surface area (TPSA), and H-bond donors .

- Model Validation : 5-fold cross-validation ensures generalizability (AUC ≥0.85 for activity prediction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.